

# An In-Depth Technical Guide to Fmoc-Tic-OH: Properties and Applications

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## Compound of Interest

Compound Name: *Fmoc-Tic-OH*

Cat. No.: *B557566*

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## Introduction

**Fmoc-Tic-OH**, chemically known as (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a pivotal building block in modern peptide chemistry and drug discovery. As a conformationally constrained analog of phenylalanine, the incorporation of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety can impart unique structural and biological properties to peptides. This guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-Tic-OH**, detailed experimental protocols, and its application in the synthesis of bioactive peptides, particularly those targeting opioid receptors.

## Core Physical and Chemical Properties

**Fmoc-Tic-OH** is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

## General Properties

Property	Value	Reference(s)
Chemical Name	(S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid	[1][2]
Synonyms	Fmoc-L-Tic-OH, (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid	[2][3]
CAS Number	136030-33-6	[4][5]
Molecular Formula	C <sub>25</sub> H <sub>21</sub> NO <sub>4</sub>	[4]
Molecular Weight	399.44 g/mol	[6]
Appearance	White to off-white powder/crystal	[3]
Melting Point	146-149 °C	[3]
Optical Rotation	[α] <sup>20</sup> /D +26.0 ± 3.0° (c = 1% in methanol)	[3]
Storage Temperature	2-8°C	[3]

## Solubility

**Fmoc-Tic-OH** exhibits good solubility in a range of polar organic solvents commonly used in peptide synthesis.

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	Soluble	[7]
N-Methyl-2-pyrrolidone (NMP)	Soluble	[7]
Dichloromethane (DCM)	Soluble	[3]
Chloroform	Soluble	[3]
Ethyl Acetate	Soluble	[3]
Acetone	Soluble	[3]
Dimethyl sulfoxide (DMSO)	Soluble	[3][7]
Acetonitrile	Soluble (in the context of reaction conditions)	[8]
Tetrahydrofuran (THF)	Soluble (often in mixtures)	[7]

## Spectroscopic Data

The structural integrity of **Fmoc-Tic-OH** can be confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Fmoc-Tic-OH** display characteristic signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) group and the tetrahydroisoquinoline-3-carboxylic acid moiety. While specific peak assignments can vary slightly based on the solvent and instrument, general regions for the proton and carbon signals can be identified.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm):

- 7.78-7.14 (m, 13H): Aromatic protons of the Fmoc and tetrahydroisoquinoline rings.
- 5.18 (d, 1H): CH of the Fmoc group.
- 4.70-4.21 (m, 3H):  $\text{CH}_2$  and CH of the Fmoc group.

- 3.20-3.14 (m, 2H): CH<sub>2</sub> of the tetrahydroisoquinoline ring.[9]

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) δ (ppm):

- 170-175: Carboxylic acid carbon (C=O).
- 155-157: Carbamate carbon (C=O) of the Fmoc group.
- 141-144: Quaternary aromatic carbons of the Fmoc group.
- 120-128: Aromatic carbons of the Fmoc and tetrahydroisoquinoline rings.
- 67: CH<sub>2</sub> of the Fmoc group.
- 47: CH of the Fmoc group.
- ~55-60: α-carbon of the Tic moiety.
- ~40-45: CH<sub>2</sub> groups of the tetrahydroisoquinoline ring.

## Infrared (IR) Spectroscopy

The IR spectrum of **Fmoc-Tic-OH** shows characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description	Reference(s)
~3300 (broad)	O-H	Carboxylic acid hydroxyl group	
~3000	C-H	Aromatic and aliphatic C-H stretching	
~1700 (strong)	C=O	Carbonyl stretching of the carboxylic acid and urethane	[10]
~1500-1600	C=C	Aromatic ring stretching	
~1200-1300	C-O	C-O stretching of the ester and carboxylic acid	

## Mass Spectrometry (MS)

Electron impact ionization of **Fmoc-Tic-OH** would be expected to show a molecular ion peak at  $m/z$  399. Key fragmentation patterns would include the loss of the Fmoc group ( $m/z$  222) and subsequent fragmentation of the Tic moiety. The loss of CO<sub>2</sub> (44 Da) from the carboxylic acid is also a possible fragmentation pathway.[11]

## Experimental Protocols

### Synthesis of Fmoc-Tic-OH

The synthesis of **Fmoc-Tic-OH** typically involves a two-step process: the synthesis of the Tic core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with the Fmoc group.

Step 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines.[12]  
[13]

- Reactants: (L)-Phenylalanine and formaldehyde.
- Catalyst: Strong acid (e.g., HCl, HBr).
- Procedure:
  - Dissolve L-phenylalanine in an aqueous solution of a strong acid.
  - Add formaldehyde to the solution.
  - Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and neutralize it to precipitate the Tic product.
  - Collect the crude product by filtration and purify by recrystallization.

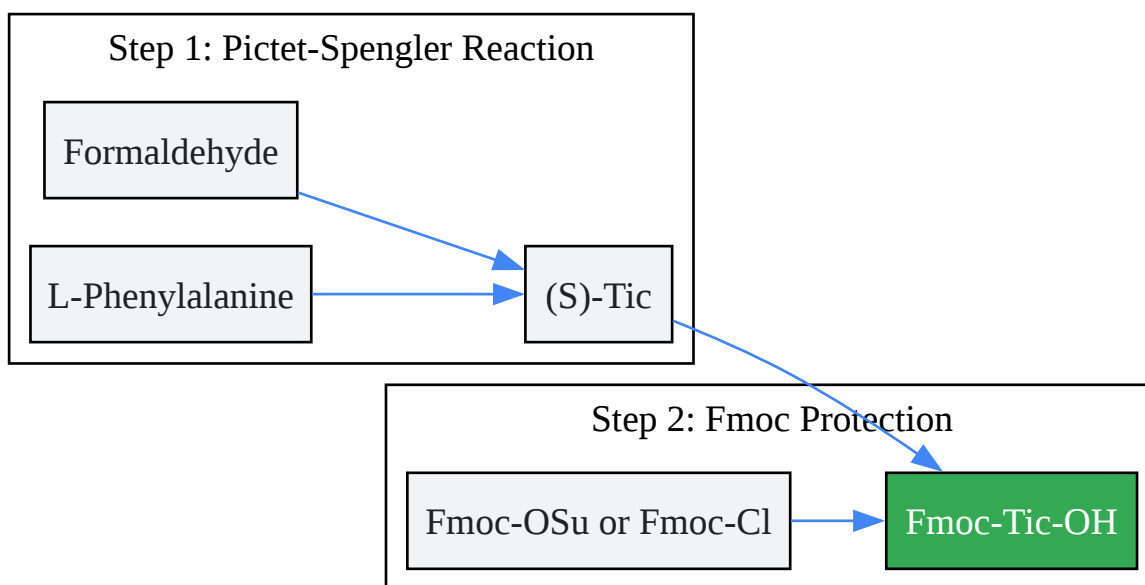
Note: The Pictet-Spengler reaction can lead to some degree of racemization. Chiral purification may be necessary to obtain enantiomerically pure (S)-Tic.[\[14\]](#)

## Step 2: Fmoc Protection of Tic

The secondary amine of the Tic core is protected using an Fmoc-donating reagent.[\[15\]](#)

- Reactants: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl).
- Solvent: A mixture of an organic solvent (e.g., dioxane, acetone) and an aqueous basic solution (e.g., 10% sodium carbonate).
- Procedure:
  - Dissolve Tic in the aqueous basic solution.
  - Slowly add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent to the Tic solution with vigorous stirring at a low temperature (e.g., 0 °C).

- Allow the reaction to proceed for several hours at room temperature.
- After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer to precipitate the **Fmoc-Tic-OH** product.
- Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).



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### Synthesis of **Fmoc-Tic-OH**

## Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Tic-OH**

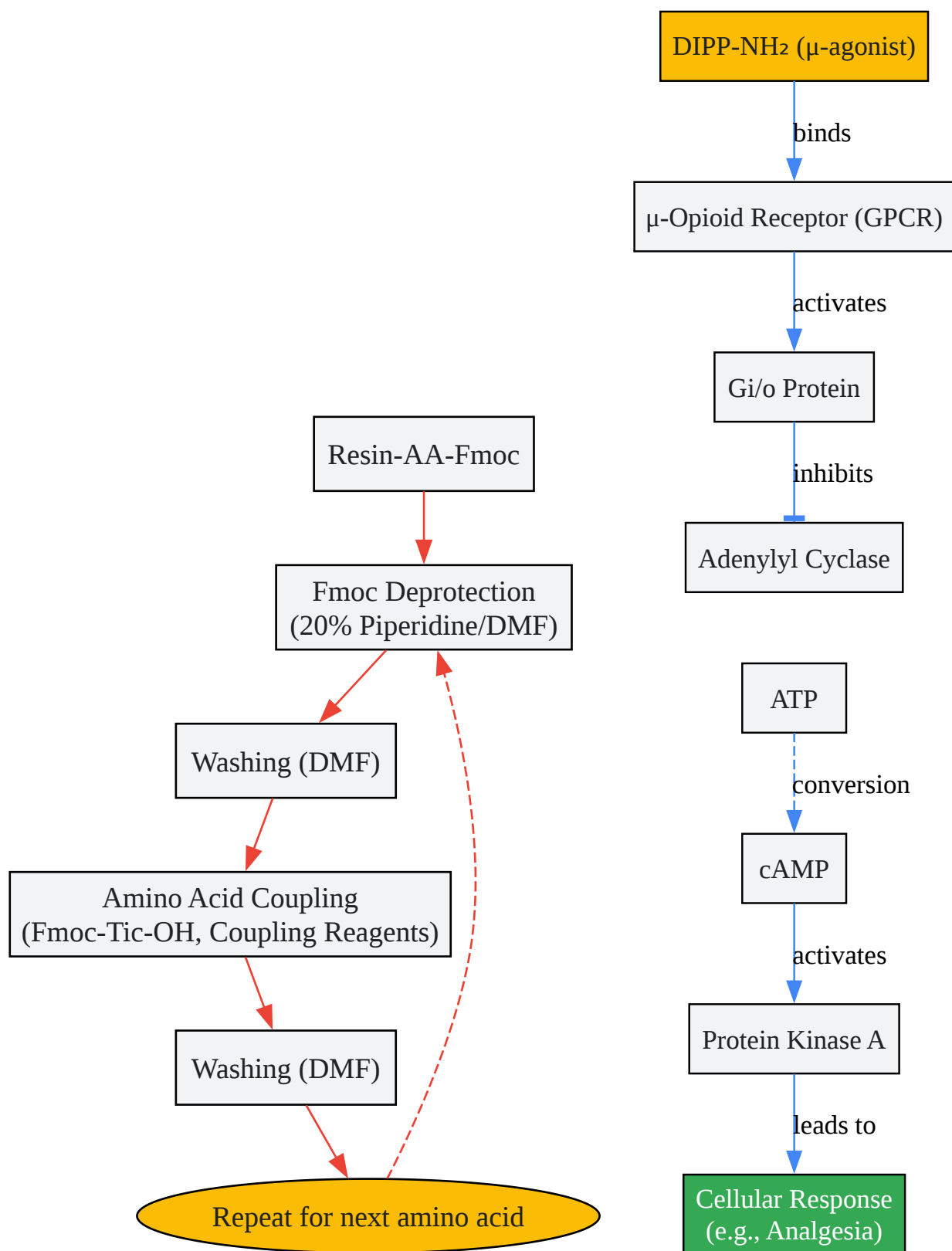
**Fmoc-Tic-OH** is a valuable building block in Fmoc-based SPPS. The general cycle is outlined below.

- **Resin Preparation:** Start with a suitable resin (e.g., Rink amide resin for C-terminal amides) that is pre-loaded with the first amino acid or ready for the coupling of the first amino acid. Swell the resin in a suitable solvent like DMF.
- **Fmoc Deprotection:**

- Treat the resin with a 20% solution of piperidine in DMF for a few minutes to initiate the deprotection.
- Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for a longer duration (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group.
- Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Coupling:
  - In a separate vessel, pre-activate **Fmoc-Tic-OH** (or another Fmoc-protected amino acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
  - Add the activated amino acid solution to the deprotected resin.
  - Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours). The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.





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